molecular formula C8H6ClNO4 B1312197 3-Methoxy-4-nitrobenzoyl chloride CAS No. 67579-92-4

3-Methoxy-4-nitrobenzoyl chloride

Cat. No. B1312197
CAS RN: 67579-92-4
M. Wt: 215.59 g/mol
InChI Key: CCPUOOUROHGAOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methoxy-4-nitrobenzoyl chloride and similar compounds often involves reactions with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Acyl chlorides are commonly used as reagents in acylation reactions, which introduce an acyl group (RCO-) onto another molecule.


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitrobenzoyl chloride is represented by the formula CH3OC6H4COCl . The compound has a molecular weight of 170.59 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-4-nitrobenzoyl chloride include a boiling point of 123-125 °C/15 mmHg (lit.), a density of 1.214 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.558 (lit.) .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Dibenzophenone Derivatives : 3-Methoxy-4-nitrobenzoyl chloride is used in the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its alkyl derivatives via Friedel-Crafts acylation reaction, demonstrating its utility in organic synthesis and compound modification (Zhao De-feng, 2006).

  • Chromone and Hydroxyquinoline Derivatives : It's also instrumental in producing functionalized 2-hydroxychroman-4-ones or chromones and 4-hydroxyquinolines, highlighting its role in the synthesis of complex organic structures (Rahn et al., 2009).

Material Science

  • Functional Polymers : Research into the use of 3-Methoxy-4-nitrobenzoyl chloride in polymer science has shown its potential for creating specific functional polymers. This indicates its versatility in material science applications (Xi et al., 1984).

Pharmacology and Biochemistry

  • Antibacterial and Antioxidant Properties : Compounds synthesized using 3-Methoxy-4-nitrobenzoyl chloride have shown promising antibacterial and antioxidant capacities, indicating potential applications in pharmacology and biochemistry (Manap et al., 2022).

Analytical Chemistry

  • Enhancing Detection of Estrogens : In analytical chemistry, it's used in a procedure to increase the detection responses of estrogens in LC–MS, demonstrating its utility in improving sensitivity and accuracy in analytical methods (Higashi et al., 2006).

Chemical Analysis

  • Direct Determination by HPLC : 3-Methoxy-4-nitrobenzoyl chloride can be directly determined by high-performance liquid chromatography (HPLC), emphasizing its importance in chemical analysis and quality control (Li et al., 1995).

Safety And Hazards

3-Methoxy-4-nitrobenzoyl chloride is a hazardous compound. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

3-methoxy-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPUOOUROHGAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456208
Record name 3-methoxy-4-nitro-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitrobenzoyl chloride

CAS RN

67579-92-4
Record name 3-methoxy-4-nitro-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g of 3-methoxy-4-nitrobenzoic acid and 5.0 g of thionyl chloride is heated under argon for 1 hour. The volatiles are removed in vacuo to give 2.85 g of a 3-methoxy-4-nitrobenzoyl chloride as a residue which is dissolved in 50 ml of methylene chloride. To the preceding solution is added with stirring 1.75 g of N,N-diisopropylethylamine followed by 1.84 g of 10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine. The reaction mixture is stirred under argon for 18 hours and diluted with saturated sodium bicarbonate. The organic layer is dried with Na2 SO4 and passed through a short pad of hydrous magnesium silicate. While boiling, hexane is added to the filtrate to give, upon cooling, 3.39 g of the desired product as a solid, m.p. 191°-192° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Liss - Journal of the American Chemical Society, 1952 - ACS Publications
3-Methoxy-4-nitrobenzoyl chloride was prepared by treating the acid1 with phosphorus pentachloride on a steam-bath for about 30 minutes. After removing the phosphorus oxychloride …
Number of citations: 2 pubs.acs.org
J Sheehan, E Steck - Journal of the American Chemical Society, 1952 - ACS Publications
3-Methoxy-4-nitrobenzoyl chloride was prepared by treating the acid1 with phosphorus pentachloride on a steam-bath for about 30 minutes. After removing the phosphorus oxychloride …
Number of citations: 1 pubs.acs.org
W Reckhow, D Tarbell - Journal of the American Chemical Society, 1952 - ACS Publications
3-Methoxy-4-nitrobenzoyl chloride was prepared by treating the acid1 with phosphorus pentachloride on a steam-bath for about 30 minutes. After removing the phosphorus oxychloride …
Number of citations: 2 pubs.acs.org
Z Chen, T Shao, W Gao, H Fu, TL Collier… - …, 2019 - Wiley Online Library
… The reaction mixture was then allowed to cool to room temperature and evaporated to dryness under reduced pressure to give the crude 3-methoxy-4-nitrobenzoyl chloride, which was …
J Fillman, N Albertson - Journal of the American Chemical Society, 1952 - ACS Publications
… 3-Methoxy-4-nitrobenzoyl chloride was …
Number of citations: 12 pubs.acs.org
H Cho, K Murakami, H Nakanishi… - Journal of medicinal …, 2004 - ACS Publications
… To the resulting solution were added Et 3 N (1.0 mL) and 3-methoxy-4-nitrobenzoyl chloride [prepared from 3-methoxy-4-nitrobenzoic acid (575 mg, 2.92 mmol) and thionyl chloride (3.0 …
Number of citations: 40 pubs.acs.org
Y Dai, Y Guo, RR Frey, Z Ji, ML Curtin… - Journal of medicinal …, 2005 - ACS Publications
… After being stirred at room temperature for 1.5 h, the reaction mixture was treated portionwise over 30 min with 3-methoxy-4-nitrobenzoyl chloride (40d) (3 g, 13.9 mmol). The stirring was …
Number of citations: 221 pubs.acs.org
KH Park - 1983 - search.proquest.com
In order to elucidate the mechanism of the acid-catalyzed benzidine rearrangements, hydrazobenzene (1) and 2, 2'-dimethoxyhydrazobenzene,(2) were employed as model …
Number of citations: 1 search.proquest.com
B Spankuech - Drugs of the Future, 2012 - access.portico.org
… Finally, compounds (XIXa) or (XIXb) are acylated with 3-methoxy-4-nitrobenzoyl chloride (II) in the presence of DIEA in THF (1, 2) or aqueous NaOH (3) (1-3). Scheme 3. …
Number of citations: 1 access.portico.org
Y LOOPER - ic.gc.ca
… but replacing compound 4a with 3-methoxy-4-nitrobenzoyl chloride in step 1) …
Number of citations: 2 www.ic.gc.ca

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